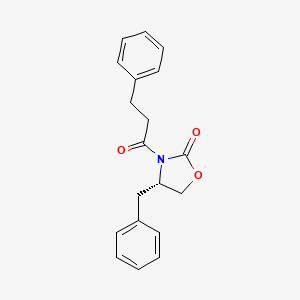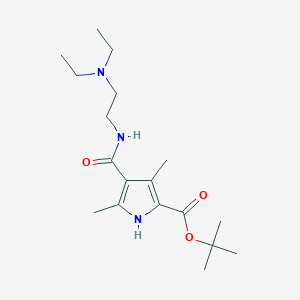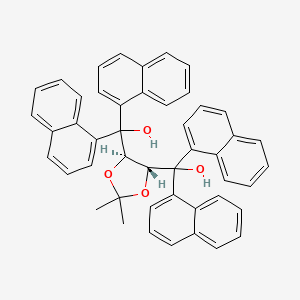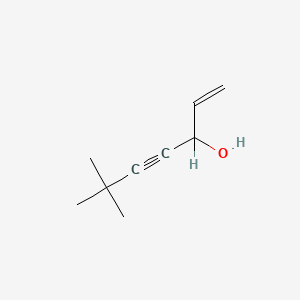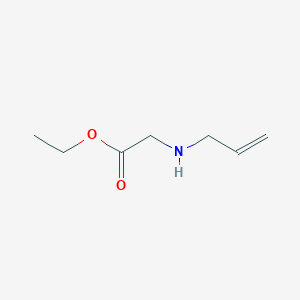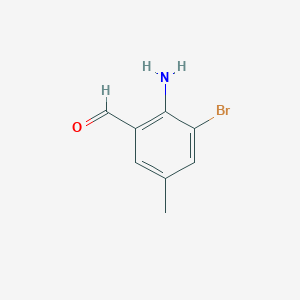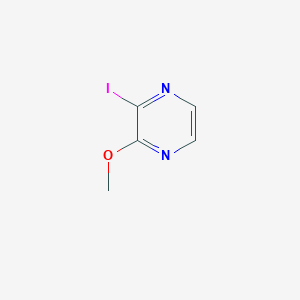![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid
Overview
Description
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid may have a similar mode of action.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Based on the reported activities of thiazole derivatives, it can be speculated that this compound may have potential analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid typically involves the reaction of thiazole derivatives with various reagents. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and high yield. The use of automated systems and advanced catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid has a wide range of scientific research applications:
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-2-carboxamide: Investigated for its antiviral and antifungal activities.
Uniqueness
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is unique due to its specific substitution pattern, which enhances its stability and reactivity. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETWEVGXCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505869 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78096-15-8 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
